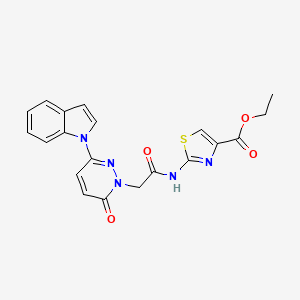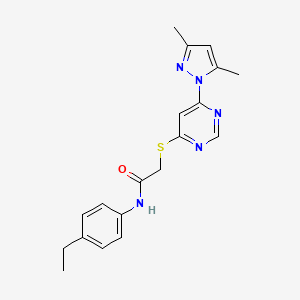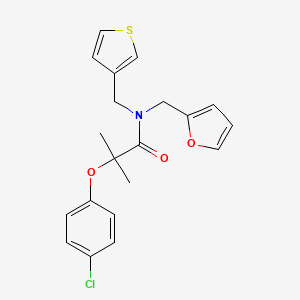![molecular formula C20H16F6N2OS B2952204 [3,5-Bis(trifluoromethyl)phenyl]-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 862826-89-9](/img/structure/B2952204.png)
[3,5-Bis(trifluoromethyl)phenyl]-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial Agent Development
The compound has been studied for its potential as a growth inhibitor of drug-resistant bacteria . It has shown promising results against menacing pathogens like Enterococci and methicillin-resistant S. aureus (MRSA), which are notorious for causing nosocomial infections . The design and synthesis of related pyrazole derivatives have led to the discovery of compounds with minimum inhibitory concentrations (MIC) values as low as 0.25 µg/mL, indicating strong antimicrobial activity.
Biofilm Eradication
Some derivatives of this compound have been effective against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL . This is particularly significant as biofilms are complex communities of bacteria that are highly resistant to antibiotics and are a major challenge in clinical settings.
Organic Synthesis
The compound’s motif is used extensively in promoting organic transformations. It serves as a key component in the development of H-bond organocatalysts . These catalysts are crucial for facilitating various organic reactions, which are foundational processes in the synthesis of numerous pharmaceuticals and chemicals.
Chiral Catalyst Development
The compound has been utilized in the synthesis of chiral catalysts and ligands . These are essential for producing enantiomerically pure substances, which is a critical requirement in the pharmaceutical industry for the production of side-effect-free medications.
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of a series of thio-urea compounds with aromatic amine structures . These compounds have shown good matching patterns with drug targets and have demonstrated significant inhibitory activity against in vitro tumor cell lines .
Mode of Action
This interaction could potentially inhibit the activity of the target, thereby exerting its therapeutic effects .
Biochemical Pathways
Given its potential role in inhibiting tumor cell lines , it’s likely that it affects pathways related to cell proliferation and survival.
Result of Action
Based on its potential inhibitory activity against in vitro tumor cell lines , it’s plausible that it induces cell death or inhibits cell proliferation in these cells.
properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F6N2OS/c1-12-4-2-3-5-13(12)11-30-18-27-6-7-28(18)17(29)14-8-15(19(21,22)23)10-16(9-14)20(24,25)26/h2-5,8-10H,6-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMUIQPOIYKVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-Bis(trifluoromethyl)phenyl]-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2952123.png)
![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2952124.png)
![(3,4-difluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2952126.png)
![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2952131.png)

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2952134.png)



![1-[1-(3-Fluorophenyl)ethyl]piperazine](/img/structure/B2952140.png)

